
Suxibuzone
Vue d'ensemble
Description
Suxibuzone est un anti-inflammatoire non stéroïdien (AINS) principalement utilisé comme analgésique pour les douleurs articulaires et musculaires. C'est un promédicament de la phénylbutazone, ce qui signifie qu'il est métabolisé dans l'organisme pour produire le médicament actif, la phénylbutazone . This compound est couramment utilisé en médecine vétérinaire, en particulier pour le traitement des chevaux .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Suxibuzone est synthétisé en faisant réagir la phénylbutazone avec l'anhydride succinique. La réaction implique la formation d'une liaison ester entre le groupe hydroxyle de la phénylbutazone et le groupe carboxyle de l'anhydride succinique . La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, sous reflux .
Méthodes de production industrielle
La production industrielle de la this compound suit une voie de synthèse similaire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. Le processus implique l'utilisation de grands réacteurs et la surveillance continue des paramètres de réaction tels que la température, la pression et le pH .
Analyse Des Réactions Chimiques
Types de réactions
Suxibuzone subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : This compound peut être hydrolysé pour produire de la phénylbutazone et de l'acide succinique.
Oxydation : Il peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts.
Réduction : This compound peut être réduit en son dérivé alcoolique correspondant.
Réactifs et conditions courants
Hydrolyse : Des conditions acides ou basiques peuvent faciliter l'hydrolyse de la this compound.
Oxydation : Des agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Principaux produits formés
Hydrolyse : Phénylbutazone et acide succinique.
Oxydation : Dérivés oxydés de la this compound.
Réduction : Dérivés alcooliques de la this compound.
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.
Biologie : Étudié pour ses propriétés anti-inflammatoires et analgésiques dans divers modèles animaux.
Industrie : Utilisé dans la formulation de médicaments vétérinaires pour la gestion de la douleur et de l'inflammation.
Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme cyclooxygénase, qui est impliquée dans la synthèse des prostaglandines . Les prostaglandines sont des médiateurs de l'inflammation et de la douleur. En inhibant la cyclooxygénase, la this compound réduit la production de prostaglandines, atténuant ainsi la douleur et l'inflammation . Les cibles moléculaires comprennent la prostaglandine G/H synthase 2 .
Applications De Recherche Scientifique
Suxibuzone (SBZ) is a drug used in veterinary medicine, primarily in horses, as an alternative to phenylbutazone (PBZ) for alleviating lameness and other painful conditions . SBZ is a prodrug that is rapidly transformed into its active metabolites, phenylbutazone and oxyphenbutazone .
Treatment of Lameness
This compound is frequently used to treat lameness in horses . A study comparing SBZ to PBZ in lame horses found that while SBZ showed a statistical tendency to have better efficacy than PBZ, the significance dissipated after adjusting for some imbalanced baseline covariates. The study concluded that SBZ and PBZ did not show significant differences in alleviating lameness in horses .
Gastric Ulcerogenic Effects
SBZ has a lower gastric ulcerogenic effect than phenylbutazone in horses . One study showed that SBZ caused a significantly lower gastric ulcerogenic effect than PBZ when administered orally at equimolecular doses in horses . However, another study found that when administered at the recommended label dose for 15 days, neither PBZ nor SBZ caused an increase in the number or severity of gastric ulcers over what would be expected with traditional stabling and intermittent feeding patterns .
Product Acceptability
This compound has better product acceptability when administered orally with some food, making it a good therapeutic alternative to phenylbutazone in horses . In a study, product acceptability was significantly higher in the SBZ group than in the PBZ group (96.1% vs. 77.2%) .
Acute Kidney Injury
Research indicates that this compound can induce acute kidney injury (AKI) in horses even at recommended dosages . A study investigating the nephrotoxicity of this compound found a significant increase in creatinine in treated horses, with 27% of treated horses classified as having AKI compared to 0% of controls .
Comparative Toxicity Study
In a study comparing the gastrointestinal and general toxicity of this compound to phenylbutazone, fifteen healthy horses were allocated to three treatment groups: a high dose of PBZ, an equimolecular dosage of SBZ, and a placebo. The horses were monitored daily, and blood samples were collected before and during the study. On day 18, complete post-mortem examinations were performed. One horse treated with PBZ showed clinical signs of NSAID toxicosis. Small oral ulcers were also detected in other two horses from the PBZ group and in two horses from the SBZ group. There were no statistical differences in the blood parameters among groups. Ulcers in the stomach .
Field Study on Lameness
In a multicenter, controlled, randomized, and double-blinded clinical trial, 155 lame horses were treated orally with either SBZ or PBZ at equivalent therapeutic dosages. PBZ was given to 79 horses at a dose of 4.4 mg/kg bwt/12 h for 2 days, followed by 2.2 mg/kg bwt/12 h for 6 days. SBZ was given to 76 horses at 6.6 mg/kg bwt/12 h for 2 days, followed by 3.3 mg/kg bwt/ 12 h for 6 days. Efficacy of treatments was evaluated by clinicians in equine practices according to lameness progression throughout the study. Although SBZ showed a statistically significant tendency to have a better efficacy than PBZ (Odds ratio = 2.7; P = 0.016), significance dissipated once the analysis was adjusted for some imbalanced baseline covariates, confirming that they were actually related to the apparent advantage of SBZ over PBZ. Product acceptability was significantly higher in the SBZ group than in the PBZ group (96.1% vs. 77.2%; P = 0.001) .
Nephrotoxicity Study
In a study investigating the nephrotoxicity of this compound, euhydrated horses were treated with the recommended dosage. A significant increase in creatinine was found in treated horses (P = 0.002), and 27% (3/11) of treated horses were classified as having AKI compared to 0% of controls (0/10). A strong correlation was found between the change in creatinine and the change in SDMA in treated horses (τ = 0.645, P = 0.012). The treatment dosage ranged from 5.3–6.3 mg/kg two times a day for the first two days and was followed by a maintenance dosage of 2.6–5.7 mg/kg two times a day or 2.9–6.3 mg/kg once a day for the next three days .
Gastric Ulcer Scores
NGNS | NGSS | GNS | GSS | |
---|---|---|---|---|
Untreated controls | ||||
Phenylbutazone | ||||
This compound |
NGNS = nonglandular number score; NGSS = nonglandular severity score; GNS = glandular number score; GSS = glandular severity score
Serum Creatinine Concentration and Acute Kidney Injury
D0 creatinine (μmol/l) | D5 creatinine (μmol/l) | Δ creatinine (μmol/l) | n(AKI) | |
---|---|---|---|---|
Treatment group | ||||
Median | 92 | 102 | 9 | 3 |
Min–Max | 67–112 | 72–173 | −28–84 | |
IQR | 76–100 | 76–116 | 5–29 | |
Control group | ||||
Median | 85 | 79 | −6 | 0 |
Min–Max | 64–100 | 58–90 | −21–7 | |
IQR | 79–90 | 73–85 | −12–2 |
D0 - day zero; D5 - day five; IQR - interquartile range; n(AKI) - number of horses with acute kidney injury
Serum and Urinary Indicators of Horses Treated with this compound
Indicator (unit) | RI | D0 | D0 n (AKI) | D0 n (nonAKI) | D5 | D5 n (AKI) | D5 n (nonAKI) |
---|---|---|---|---|---|---|---|
creatinine (μmol/l) | 82–156 | ||||||
Median | 92 | 0 | 0 | 102 | 1 | 0 |
Mécanisme D'action
Suxibuzone exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins . Prostaglandins are mediators of inflammation and pain. By inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets include prostaglandin G/H synthase 2 .
Comparaison Avec Des Composés Similaires
Composés similaires
Phénylbutazone : Le métabolite actif de la suxibuzone, utilisé pour des indications similaires.
Ibuprofène : Un autre AINS ayant des propriétés anti-inflammatoires et analgésiques similaires.
Naproxène : Un AINS utilisé pour la gestion de la douleur et de l'inflammation.
Unicité de la this compound
This compound est unique en ce qu'il est un promédicament de la phénylbutazone, ce qui permet un profil pharmacocinétique potentiellement différent et des effets secondaires gastro-intestinaux réduits par rapport à la phénylbutazone . Son utilisation en médecine vétérinaire, en particulier pour les chevaux, la distingue également des autres AINS .
Activité Biologique
Suxibuzone (SBZ) is a prodrug that converts into the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone (PBZ) upon administration. It is primarily used in veterinary medicine, particularly for horses, due to its analgesic and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and associated case studies.
Pharmacodynamics
This compound exhibits its biological effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain. The pharmacodynamics of this compound can be summarized as follows:
- Analgesic Effect : this compound provides significant pain relief, comparable to PBZ.
- Anti-inflammatory Action : It reduces inflammation by inhibiting COX-1 and COX-2 enzymes.
- Antipyretic Properties : Like other NSAIDs, it can reduce fever.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its conversion to phenylbutazone. Key pharmacokinetic parameters include:
- Absorption : this compound is rapidly absorbed and converted to PBZ after oral administration.
- Distribution : It has a high volume of distribution due to extensive tissue binding.
- Metabolism : Primarily metabolized in the liver, leading to various metabolites, including phenylbutazone.
- Elimination Half-life : The elimination half-life of PBZ can range from 50 to 105 hours in humans and varies across different animal species.
Table 1 summarizes the pharmacokinetic characteristics of this compound compared to phenylbutazone:
Parameter | This compound | Phenylbutazone |
---|---|---|
Absorption | Rapid | Complete |
Volume of Distribution | High | High |
Metabolism | Liver | Liver |
Elimination Half-life | Not well defined | 50–105 hours |
Nephrotoxicity in Horses
A recent study investigated the nephrotoxic effects of this compound at recommended dosages in healthy horses. The study monitored serum creatinine levels over five days in 11 horses treated with this compound. Key findings include:
- Acute Kidney Injury (AKI) : 27% of treated horses developed AKI compared to none in the control group.
- Significant Creatinine Increase : A notable increase in creatinine levels was observed (P = 0.002).
- Correlation with SDMA : A strong correlation was found between changes in creatinine and symmetric dimethylarginine (SDMA) levels (τ = 0.645, P = 0.012).
Table 2 presents serum creatinine concentrations before and after treatment:
Group | Day 0 Creatinine (μmol/l) | Day 5 Creatinine (μmol/l) | Δ Creatinine (μmol/l) | n(AKI) |
---|---|---|---|---|
Treatment | Median: 92 | Median: 102 | Median: +9 | 3 |
Control | Median: 85 | Median: 79 | Median: -6 | 0 |
Gastrointestinal Tolerance
Another study compared gastrointestinal tolerance between horses treated with this compound and those treated with phenylbutazone. Results indicated that horses receiving this compound had fewer gastrointestinal ulcers than those treated with PBZ, highlighting its relative safety profile regarding gastrointestinal side effects .
Propriétés
IUPAC Name |
4-[(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methoxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-2-3-16-24(17-32-21(29)15-14-20(27)28)22(30)25(18-10-6-4-7-11-18)26(23(24)31)19-12-8-5-9-13-19/h4-13H,2-3,14-17H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWXNHPOAGOMTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021296 | |
Record name | Suxibuzone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27470-51-5 | |
Record name | Suxibuzone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27470-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Suxibuzone [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027470515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Suxibuzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | suxibuzone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Suxibuzone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Suxibuzone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUXIBUZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86TDZ5WP2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Suxibuzone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.